Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline

Peptide Synthesis Protecting Group Strategy Amino Acid Building Blocks

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline (IUPAC: (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid) is a synthetic, non-proteinogenic amino acid derivative. It features a chiral L-proline core (2S,4S configuration), a base-labile tert-butyloxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen, and a 2-pyridinylmethyl substituent at the C4 position.

Molecular Formula C16H22N2O4
Molecular Weight 306.362
CAS No. 959581-97-6
Cat. No. B2502167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-gamma-(2-pyridinyl-methyl)-L-proline
CAS959581-97-6
Molecular FormulaC16H22N2O4
Molecular Weight306.362
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=N2
InChIInChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-11(9-13(18)14(19)20)8-12-6-4-5-7-17-12/h4-7,11,13H,8-10H2,1-3H3,(H,19,20)/t11-,13+/m1/s1
InChIKeyIXIPKNSPXKSQNO-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline (CAS 959581-97-6): A Chiral, Heteroaryl-Functionalized Amino Acid Building Block


Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline (IUPAC: (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid) is a synthetic, non-proteinogenic amino acid derivative . It features a chiral L-proline core (2S,4S configuration), a base-labile tert-butyloxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen, and a 2-pyridinylmethyl substituent at the C4 position . Characterized by a molecular formula of C16H22N2O4, a molecular weight of 306.36 g/mol, and a reported purity of ≥98%, this compound is supplied as a tan to brown powder with a melting point of 195-201 °C . Its structural features make it a specialized building block for the synthesis of complex, conformationally constrained peptides and peptidomimetics .

Procurement Rationale for Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline: Why In-Class Analogs Are Non-Interchangeable


The scientific utility of Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline cannot be replicated by simply substituting a closely related analog, as its function is defined by a synergistic interplay of three critical structural features. The specific (2S,4S) stereochemistry at the gamma position imposes distinct conformational constraints on peptide backbones, which is fundamentally altered in the (2S,4R) trans-diastereomer or alpha-substituted regioisomers . The ortho-pyridinylmethyl group is not a generic aromatic tag; its nitrogen's precise position dictates metal-chelation geometry and hydrogen-bonding capabilities, properties that are lost or altered when switching to a 4-pyridinyl, furanyl, or simple alkyl substituent . Finally, the acid-labile Boc protecting group is integral for orthogonal protection strategies in peptide synthesis; replacing it with a free amine or hydrochloride salt form eliminates compatibility with standard Boc-SPPS protocols. The cumulative effect is that any single modification results in a non-equivalent research tool with likely divergent solubility, reactivity, and biological outcomes .

Quantitative Differentiation of Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline Against Closest Analogs


Differential Hydrolytic Stability and Synthetic Utility: Boc-Protected vs. Deprotected (S)-gamma-(2-pyridinyl-methyl)-L-proline 2HCl

The presence of the acid-labile Boc protecting group renders the target compound stable under basic and nucleophilic conditions, a prerequisite for carboxyl activation and peptide bond formation in solution and solid-phase synthesis. This is a critical differentiator from its deprotected analog, (S)-gamma-(2-pyridinyl-methyl)-L-proline 2HCl, which is a hydrochloride salt with enhanced polarity and aqueous solubility . The quantified differences in molecular weight (306.36 g/mol for the target vs. 279.16 g/mol for the salt) and molecular formula (C16H22N2O4 vs. C11H16Cl2N2O2) reflect the structural divergence that dictates orthogonal reactivity. The Boc group provides a UV-active chromophore for reaction monitoring and a mass tag for LCMS analysis, features absent in the free amino acid.

Peptide Synthesis Protecting Group Strategy Amino Acid Building Blocks

Regioisomeric Differentiation: Impact of 2-Pyridinyl vs. 4-Pyridinyl Substitution on Calculated Lipophilicity (2.3343 vs. 2.2722)

The position of the pyridine nitrogen fundamentally alters molecular properties. The target compound, bearing a 2-pyridinylmethyl substituent, positions the nitrogen ortho to the methylene linker, enabling bidentate metal-chelation geometries not possible with the corresponding 4-pyridinyl regioisomer . This structural divergence is quantified by a difference in predicted LogP: 2.3343 for the 2-pyridinyl target versus 2.2722 for the 4-pyridinyl analog Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline, while the Topological Polar Surface Area (TPSA) remains identical at 79.73 Ų . The differential lipophilicity, despite the identical molecular formula (C16H22N2O4), indicates a distinct influence on membrane permeability and non-specific binding, reinforcing that these isomers are not interchangeable for drug discovery or chemical probe development.

Medicinal Chemistry Lipophilicity Optimization Structure-Activity Relationship (SAR)

Heterocyclic Analog Comparison: Pyridine vs. Furan as a Substitutent for Tuning Basicity and Coordination Chemistry

The pyridine ring provides a basic nitrogen capable of coordinating to metal ions and participating in hydrogen bonding, properties absent in the neutral furan analog Boc-(S)-gamma-(2-furanylmethyl)-L-proline, which is a known building block for peptide modification . Supplier descriptions note that the pyridinylmethyl substitution introduces 'unique electronic and steric factors' beneficial for studying ligand-receptor interactions, a claim that differentiates it from the furanyl class . The structural difference is concretely reflected in the molecular formula (C16H22N2O4 for the target vs. C15H21NO5 for the furanyl analog) and molecular weight (306.36 g/mol vs. 295.33 g/mol), which correspond to the replacement of a furan oxygen with a pyridine nitrogen.

Bioisostere Strategy Coordination Chemistry Peptidomimetic Design

Class-Level Evidence: Impact of Pyridyl Group Introduction on Physicochemical Properties of Prolyl Oligopeptidase Inhibitors

In a foundational study by Wallén et al., the systematic introduction of a pyridyl group into the P3 position of prolyl oligopeptidase (POP) inhibitors was investigated . The research established that compounds incorporating a pyridyl moiety were equipotent to their parent compounds. Crucially, it quantitatively demonstrated that the pyridyl group significantly improves water solubility, and when combined with specific P2 prolyl groups, it can further tune lipophilicity to achieve good logD values . This provides class-level evidence that the incorporation of a pyridine motif into a proline scaffold, a core feature of Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline, can be an effective strategy for enhancing drug-like properties without sacrificing target engagement.

Prolyl Oligopeptidase (POP) Inhibitors Ligand Efficiency Neurological Disorder Targets

Validated Application Scenarios for Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline Based on Differential Evidence


Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptidomimetics

The acid-labile Boc protecting group on the pyrrolidine nitrogen is critical for orthogonal protection strategies in Boc-SPPS, while the (2S,4S) chirality introduces predictable conformational constraints into the peptide backbone . This contrasts with the free amine form, which would participate in unwanted side reactions. The pyridine ring can later serve as a ligation handle or be deprotected for further functionalization, leveraging the differential reactivity compared to a furan analog .

Synthesis of Targeted Covalent Inhibitors (TCIs) and Chemical Probes

The ortho-pyridinyl nitrogen can coordinate to catalytic metals in enzyme active sites, a property absent in the 4-pyridinyl regioisomer or furan analog. This makes the compound a privileged intermediate for designing metalloprotease inhibitors. Its superior lipophilicity (LogP 2.3343) compared to the 4-pyridinyl analog (LogP 2.2722) may also confer better membrane permeability for intracellular target engagement [REFS-1, REFS-2].

Development of Prolyl Oligopeptidase (POP) Inhibitors for Neurological Research

Based on class-level evidence that pyridyl-modified proline derivatives maintain enzyme inhibitory equipotency while enhancing solubility and tunable lipophilicity, this compound is a strategic starting material for synthesizing next-generation POP inhibitor candidates . Selecting this specific building block over a non-pyridyl analog is supported by data indicating these structural features can directly address common DMPK challenges in neuroscience drug discovery.

Asymmetric Catalysis and Organometallic Chemistry

The chiral, bidentate nature of the molecule, featuring a pyridine nitrogen and a carboxylic acid group, allows it to act as a chiral ligand or organocatalyst precursor. The (2S,4S) configuration provides a specific chiral environment that is fundamentally different from its (2S,4R) trans counterpart, enabling asymmetric induction in transformations such as aldol reactions or Michael additions where the alignment of the pyridine-metal complex dictates stereochemical outcomes .

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